BTR-1

概要

作用機序

BTR-1は、白血病細胞におけるS期の停止を引き起こし、DNA複製に影響を与えることでその効果を発揮します。それは、活性酸素種(ROS)の産生を増加させ、DNA鎖の切断を誘導することにより、アポトーシスを活性化します。 これは、アポトーシス経路の活性化によって細胞死をもたらします .

類似化合物の比較

類似化合物

ITH-1: 3-ジメチル-2-チオ-ヒダントインの5-イソプロピリデン誘導体。

ITO-1: 3-エチル-2-チオ-2,4-オキサゾリジンジオン.

This compoundの独自性

This compoundは、類似化合物と比較して、その効力と有効性において独自です。 白血病細胞株における細胞毒性の誘導において、ITH-1とITO-1よりも5〜7倍強力であることがわかっています . このことから、this compoundは、癌治療におけるさらなる研究開発のための有望な候補です。

生化学分析

Biochemical Properties

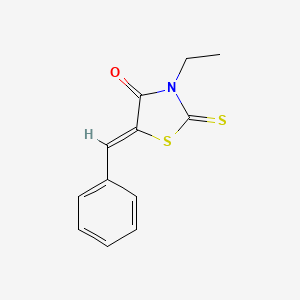

5-Benzylidene-3-ethyl-2-thioxothiazolidin-4-one has been found to exhibit strong tyrosinase inhibitory activity . Tyrosinase is a key enzyme involved in the production of melanin, and the inhibition of this enzyme can lead to a decrease in melanin production . This compound interacts with tyrosinase in a competitive manner, suggesting that it may bind to the active site of the enzyme and prevent its normal substrate from binding .

Cellular Effects

In cell-based experiments using B16F10 cells, 5-Benzylidene-3-ethyl-2-thioxothiazolidin-4-one effectively inhibited melanin production . This anti-melanogenic effect was attributed to its ability to inhibit intracellular tyrosinase activity . Moreover, this compound inhibited in situ B16F10 cellular tyrosinase activity .

Molecular Mechanism

The molecular mechanism of action of 5-Benzylidene-3-ethyl-2-thioxothiazolidin-4-one involves binding to the active and allosteric sites of tyrosinase with high binding affinities . This binding interaction results in the inhibition of tyrosinase, thereby reducing melanin production .

準備方法

合成経路と反応条件

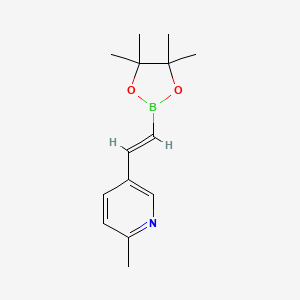

BTR-1は、ピペリジンなどの塩基の存在下、3-エチル-2-チオキソ-1,3-チアゾリジン-4-オンとベンズアルデヒドを反応させることによって合成することができます。 反応は通常、エタノールなどの溶媒中で還流条件下で行われます .

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、合成は一般的に、高純度試薬と制御された反応条件の使用を含む標準的な有機合成技術を用いて、目的の生成物の収量と純度を確保します .

化学反応の分析

反応の種類

BTR-1は、次のようないくつかの種類の化学反応を起こします。

酸化: this compoundは、酸化されて様々な酸化誘導体を形成することができます。

還元: 還元反応によって、this compoundは還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤としては、過酸化水素や過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

化学: 反応機構の研究や新しい合成方法の開発において、モデル化合物として使用されます。

生物学: 癌細胞のアポトーシスと細胞周期停止を誘導する役割について調査されています。

医学: 様々な癌の治療のための潜在的な治療薬として研究されています。

科学的研究の応用

BTR-1 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in cancer cells.

Medicine: Explored as a potential therapeutic agent for treating various cancers.

Industry: Utilized in the development of new materials and chemical processes

類似化合物との比較

Similar Compounds

ITH-1: 5-Isopropylidene derivatives of 3-dimethyl-2-thio-hydantoin.

Uniqueness of BTR-1

This compound is unique in its potency and effectiveness compared to similar compounds. It has been found to be 5- to 7-fold more potent than ITH-1 and ITO-1 in inducing cytotoxicity in leukemic cell lines . This makes this compound a promising candidate for further research and development in cancer therapy.

特性

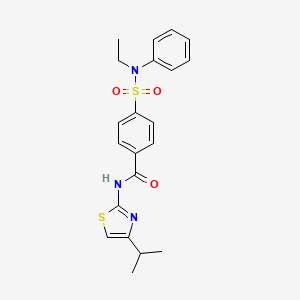

IUPAC Name |

(5Z)-5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDPYAPUFMILTB-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the BTR-1 locus and what is its significance?

A1: The this compound locus is a multigenic region in the diamondback moth (Plutella xylostella) genome associated with resistance to the Cry1Ac toxin produced by the bacterium Bacillus thuringiensis (Bt) []. Bt toxins are widely used in insecticidal sprays and transgenic crops to control insect pests. Understanding the mechanisms of resistance conferred by the this compound locus is crucial for developing strategies to manage resistance and prolong the efficacy of Bt-based pest control methods.

Q2: How does the this compound locus contribute to Cry1Ac toxin resistance?

A2: Research suggests that the this compound locus controls the expression of genes involved in Cry1Ac toxin binding and detoxification within the insect midgut []. These genes include:

- Alkaline phosphatase (ALP): ALP has been identified as a functional receptor for Cry1Ac toxin in diamondback moths. Downregulation of ALP expression is tightly linked to Cry1Ac resistance [].

- ATP-binding cassette transporter subfamily C (ABCC) genes: These transporter proteins are thought to be involved in detoxifying Cry toxins. Resistance is associated with the downregulation of ABCC2 and ABCC3, and upregulation of ABCC1 [].

Q3: What is the role of the MAPK signaling pathway in this compound mediated resistance?

A3: The mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in regulating the expression of ALP and ABCC genes within the this compound locus []. A MAP4K4 gene, located within the this compound locus, is constitutively activated in resistant insects, leading to the altered expression of resistance genes. Suppressing MAP4K4 can restore susceptibility to Cry1Ac toxin by restoring normal expression levels of ALP, ABCC2, and ABCC3 [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one](/img/structure/B3223527.png)

![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223531.png)

![6-Ethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223535.png)

acetic acid](/img/structure/B3223548.png)

![4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline](/img/structure/B3223558.png)

![1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride](/img/structure/B3223563.png)